Fmoc-MeAnon(2)-OH

Description

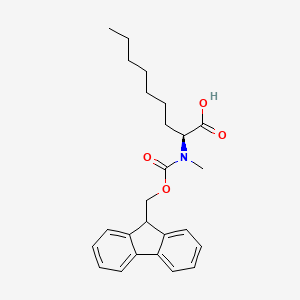

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c1-3-4-5-6-7-16-23(24(27)28)26(2)25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,3-7,16-17H2,1-2H3,(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBCBCVGMZEERZ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-MeAnon(2)-OH for Researchers and Drug Development Professionals

Fmoc-MeAnon(2)-OH , with the systematic name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid , is a specialized amino acid derivative crucial for the synthesis of modified peptides. This in-depth guide provides a detailed overview of its chemical properties, experimental protocols, and its role in peptide chemistry, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is an N-methylated, non-natural amino acid featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification is strategically employed in solid-phase peptide synthesis (SPPS) to enhance the pharmacokinetic properties of the resulting peptides, such as increased metabolic stability and improved cell permeability.

Quantitative Data Summary

While specific experimental data for this compound is not widely published, the following table summarizes its known properties and provides estimated values based on structurally similar N-methylated long-chain aliphatic Fmoc-amino acids.

| Property | Value | Source/Basis |

| IUPAC Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid | Watanabe Chemical Industries, Ltd.[1] |

| CAS Number | 2389078-35-5 | Watanabe Chemical Industries, Ltd.[1] |

| Molecular Formula | C26H33NO4 | Calculated |

| Molecular Weight | 409.53 g/mol | Watanabe Chemical Industries, Ltd.[1] |

| Appearance | White to off-white powder | General observation for Fmoc-amino acids[2] |

| Melting Point | 155 - 157 °C (Estimated) | Based on Fmoc-N-Me-L-Ala-OH[2] |

| Solubility | Soluble in DMF, NMP, DMSO, acetonitrile. Poorly soluble in water. | General for Fmoc-amino acids[3][4] |

| Optical Rotation | Specific value not available. Expected to be laevorotatory. | Based on (S)-configuration |

| Storage Temperature | 2-8°C or -20°C for long-term storage | General practice for Fmoc-amino acids |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected to show characteristic peaks for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.8 ppm), a singlet for the N-methyl group, and signals corresponding to the nonanoic acid aliphatic chain.

-

¹³C NMR : Will display signals for the carbonyl carbons of the Fmoc and carboxylic acid groups, aromatic carbons of the fluorenyl moiety, the N-methyl carbon, and the aliphatic carbons of the nonanoic acid chain.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum is expected to exhibit characteristic absorption bands for the C=O stretching of the urethane and carboxylic acid groups (around 1700-1760 cm⁻¹), N-H bending, and C-H stretching of the aromatic and aliphatic portions. The spectra of amino acids are dominated by strong symmetric and antisymmetric carboxylate stretching modes around 1300 and 1600 cm-1, respectively.[5]

-

-

Mass Spectrometry (MS) :

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and incorporation of Fmoc-N-methylated amino acids like this compound into a peptide sequence.

Synthesis of Fmoc-N-Methylated Amino Acids

A common method for the synthesis of Fmoc-N-methylated amino acids is via a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[1] This method, adapted from the Biron-Kessler method, involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), followed by methylation.[1]

Workflow for Solid-Phase Synthesis of Fmoc-N-Me-AA-OH

References

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

- 6. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of Fmoc-N-methyl-2-amino-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proposed structure and a plausible synthetic pathway for Fmoc-N-methyl-2-amino-1-indanone, a compound of interest in medicinal chemistry and drug development. The nomenclature "Fmoc-MeAnon(2)-OH" is interpreted as N-(9-Fluorenylmethoxycarbonyl)-N-methyl-2-amino-1-indanone. The "-OH" suffix in the user's request is likely a misnomer, as the indanone structure does not contain a carboxylic acid group. This guide outlines a multi-step synthesis beginning with the formation of the 2-amino-1-indanone core, followed by N-methylation and final protection with the fluorenylmethoxycarbonyl (Fmoc) group.

Proposed Structure of Fmoc-N-methyl-2-amino-1-indanone

The proposed chemical structure is as follows:

-

Core Scaffold: 1-Indanone

-

Substitution at position 2: An amino group that is N-methylated.

-

Protection of the secondary amine: A 9-fluorenylmethoxycarbonyl (Fmoc) group.

Chemical Formula: C₂₅H₂₁NO₃ Molecular Weight: 383.44 g/mol

Proposed Synthesis Pathway

A plausible multi-step synthesis pathway for Fmoc-N-methyl-2-amino-1-indanone is presented below. The pathway commences with the synthesis of 2-amino-1-indanone from DL-phenylalanine, proceeds through N-methylation of the primary amine, and concludes with the protection of the resulting secondary amine with an Fmoc group.

Caption: Proposed synthesis pathway for Fmoc-N-methyl-2-amino-1-indanone.

Experimental Protocols and Data

This section provides detailed experimental protocols for each step of the proposed synthesis. The quantitative data is summarized in tables for clarity.

This step involves a three-part process starting from DL-phenylalanine.[1][2]

Part A: Synthesis of N-Phthaloylphenylalanine

-

Protocol: DL-Phenylalanine and phthalic anhydride are added to a round-bottom flask with magnetic stirring. The flask is connected to a water aspirator to create a vacuum and heated in an oil bath at 150°C. The reaction proceeds until a clear, viscous liquid is formed, which solidifies upon cooling. The solid is then recrystallized from a mixture of ethanol and water.[2]

Part B: Synthesis of 2-Phthalimido-1-indanone

-

Protocol: N-Phthaloylphenylalanine is added to a flask with polyphosphoric acid (PPA) and a magnetic stirrer. The mixture is heated to 120°C and stirred for a period of time. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water and a sodium bicarbonate solution, and then dried. The crude product can be purified by recrystallization from ethanol.[2]

Part C: Synthesis of 2-Amino-1-indanone Hydrochloride

-

Protocol: 2-Phthalimido-1-indanone is refluxed with a mixture of concentrated hydrochloric acid and acetic acid for several hours. After cooling, the precipitated phthalic acid is filtered off. The filtrate is then concentrated under reduced pressure to yield the crude 2-amino-1-indanone hydrochloride, which can be purified by recrystallization.[2] The free amine can be obtained by neutralization with a suitable base.

| Reactant | Molar Ratio | Reagents | Conditions | Yield |

| DL-Phenylalanine | 1.0 | Phthalic anhydride (1.1 eq) | 150°C, vacuum | ~90% |

| N-Phthaloylphenylalanine | 1.0 | Polyphosphoric acid | 120°C | ~75% |

| 2-Phthalimido-1-indanone | 1.0 | Conc. HCl, Acetic Acid | Reflux, 10h | ~60% |

Table 1: Quantitative data for the synthesis of 2-amino-1-indanone.

The primary amine of 2-amino-1-indanone can be methylated using various established methods. One common approach involves the use of dimethyl sulfate or methyl iodide. A more advanced and controlled method is the Biron-Kessler method, which involves temporary protection of the amine with a 2-nitrobenzenesulfonyl (o-NBS) group to facilitate methylation.[3]

-

Illustrative Protocol (Biron-Kessler Method):

-

o-NBS Protection: The amine (2-amino-1-indanone) is reacted with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine in a suitable solvent (e.g., NMP).[3]

-

Methylation: The resulting sulfonamide is then treated with a methylating agent, such as dimethyl sulfate or methyl iodide, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

-

o-NBS Deprotection: The o-NBS group is subsequently removed using a thiol, such as 2-mercaptoethanol, in the presence of a base to yield the N-methylated amine.[3]

-

| Reactant | Molar Ratio | Reagents | Conditions | Yield |

| 2-Amino-1-indanone | 1.0 | 1. o-NBS-Cl, Collidine2. Dimethyl sulfate, DBU3. 2-Mercaptoethanol, Base | Room Temperature | High (expected) |

Table 2: Representative quantitative data for the N-methylation of an amino group.

The final step is the protection of the secondary amine with the Fmoc group. This is a standard procedure in peptide synthesis and organic chemistry.[4][5][6]

-

Protocol: To a solution of N-methyl-2-amino-1-indanone in a suitable solvent (e.g., a mixture of THF and saturated aqueous sodium bicarbonate), 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) is added. The reaction mixture is stirred at room temperature for several hours. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the final product, which can be further purified by chromatography if necessary.[4]

| Reactant | Molar Ratio | Reagents | Conditions | Yield |

| N-methyl-2-amino-1-indanone | 1.0 | Fmoc-OSu (1.05 eq), NaHCO₃ | Room Temperature, 16h | >90% |

Table 3: Representative quantitative data for the Fmoc protection of a secondary amine.

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and confirmation of the final product is depicted below.

Caption: General workflow for the synthesis and characterization of Fmoc-N-methyl-2-amino-1-indanone.

This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of Fmoc-N-methyl-2-amino-1-indanone. The experimental protocols and quantitative data are based on established and well-documented chemical transformations for similar substrates. Researchers aiming to synthesize this compound should optimize the reaction conditions for each step to achieve the best possible yields and purity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. scielo.br [scielo.br]

- 6. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

Fmoc-MeAnon(2)-OH molecular weight and formula

A Technical Guide to Fmoc-MeAnon(2)-OH: A Building Block for Advanced Peptide Synthesis

This in-depth technical guide provides comprehensive information on this compound, a valuable N-methylated amino acid derivative utilized by researchers, scientists, and drug development professionals in the synthesis of modified peptides with enhanced therapeutic potential.

Core Compound Data

This compound, systematically named (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid, is a key building block in solid-phase peptide synthesis (SPPS). The incorporation of an N-methyl group on the amino acid backbone offers significant advantages in drug design, notably increased resistance to enzymatic degradation and improved pharmacokinetic properties of the resulting peptides.[1][2][3]

| Property | Value |

| Chemical Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid |

| Molecular Weight | 409.53 |

| Chemical Formula | C25H31NO4 |

| CAS Number | 2389078-35-5[1] |

Role in Peptide Synthesis and Drug Discovery

The use of N-methylated amino acids like this compound is a critical strategy in modern drug discovery. N-methylation can enhance the metabolic stability of peptides, prolonging their in-vivo half-life and improving bioavailability.[1][2][4] This modification can also influence the conformation of the peptide, potentially leading to higher binding affinity and selectivity for its biological target.[2] this compound is particularly useful in the synthesis of peptide-based therapeutics for a range of diseases, including metabolic disorders and oncology.[1]

Experimental Protocols

General Solid-Phase Synthesis of Fmoc-N-Methyl-Amino Acids

This protocol is based on the Biron−Kessler method for N-methylation on a solid support.[4]

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-2-aminononanoic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Dimethyl sulfate or Methyl iodide

-

Piperidine

-

Appropriate solvents for washing

Procedure:

-

Resin Loading: The starting Fmoc-2-aminononanoic acid is attached to the 2-CTC resin. The resin is swelled in DCM, and the amino acid is added along with DIPEA. The mixture is agitated for a specified time to ensure complete loading.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the loaded amino acid using a solution of piperidine in DMF. This exposes the primary amine for the subsequent reaction.

-

Sulfonylation: The exposed amine is reacted with o-NBS-Cl in the presence of a base to form a sulfonamide. This step is crucial as it acidifies the remaining N-H proton, facilitating methylation.[4]

-

N-Methylation: The sulfonamide is then methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base.[4]

-

Nosyl Deprotection: The o-NBS group is removed to yield the N-methylated amino acid still attached to the resin.

-

Fmoc Protection: The newly formed secondary amine is then protected with an Fmoc group by reacting it with Fmoc-OSu or Fmoc-Cl.

-

Cleavage from Resin: The final Fmoc-N-methyl-2-aminononanoic acid (this compound) is cleaved from the 2-CTC resin using a mild acidic solution, typically a solution of acetic acid or trifluoroacetic acid in DCM.

Use in Solid-Phase Peptide Synthesis (SPPS)

Once synthesized, this compound can be incorporated into a growing peptide chain using standard Fmoc-SPPS protocols.[5][6][7]

General SPPS Cycle:

-

Resin Preparation: A suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) is chosen and swelled in an appropriate solvent like DMF.[6][8]

-

Deprotection: The Fmoc group of the N-terminal amino acid on the growing peptide chain is removed with a solution of piperidine in DMF.[5][9]

-

Coupling: The incoming this compound is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin to react with the free amine of the peptide chain.[2]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

These deprotection and coupling steps are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Workflow Visualization

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain via solid-phase peptide synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 3. N-Methyl Amino Acids - Enamine [enamine.net]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

A Technical Guide to the Solubility of Fmoc-Protected Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The specific compound "Fmoc-MeAnon(2)-OH" is not found in publicly available chemical literature, suggesting it may be a novel or proprietary molecule. This guide provides a framework for assessing its solubility based on the known characteristics of structurally related and commonly used N-α-Fmoc-protected amino acids. The principles, protocols, and workflows described herein are standard in the field of peptide chemistry and are directly applicable to novel derivatives.

Fmoc-protected amino acids are fundamental building blocks in Solid-Phase Peptide Synthesis (SPPS).[1] Their solubility in various organic solvents is a critical parameter that influences reaction kinetics, coupling efficiency, and overall purity of the final peptide.[2] Polar aprotic solvents are most commonly used in Fmoc-based SPPS due to their ability to solvate the growing peptide chain and the resin support.[3]

Solubility of Representative Fmoc-Amino Acids

The solubility of Fmoc-amino acids is largely dictated by the polarity of the solvent. They are generally highly soluble in polar aprotic solvents and sparingly soluble in water. The data below, compiled from various chemical sources, serves as a general reference. Actual solubility can vary with temperature, purity, and the specific amino acid side chain.

| Solvent | Abbreviation | Chemical Class | General Solubility of Fmoc-Amino Acids | Notes |

| N,N-Dimethylformamide | DMF | Polar Aprotic | High | The most common solvent for SPPS; however, it can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[2] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High | An excellent solvent for SPPS that can improve coupling yields, but may lead to greater decomposition of Fmoc-amino acids over time compared to DMF.[2] |

| Dichloromethane | DCM | Chlorinated | Moderate to High | Often used in Boc-chemistry, it is less common for Fmoc-SPPS coupling steps but is used for washing. It may not efficiently solvate longer peptide chains.[2] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High | Often used as a co-solvent with DMF to dissolve difficult or aggregation-prone sequences.[4] |

| Tetrahydrofuran | THF | Ether | Moderate | Can be an effective solvent, particularly when used with PEG-based resins.[2] |

| Acetonitrile | ACN | Nitrile | Low to Moderate | Generally not a primary solvent for coupling but used extensively in HPLC purification of the final peptide. |

| Water | H₂O | Protic | Very Low | Fmoc-amino acids are considered sparingly soluble or insoluble in water. |

Experimental Protocol: Determining Solubility

This protocol outlines a standard laboratory method for determining the approximate solubility of a compound like this compound in a specific solvent at room temperature.

Objective: To determine the solubility of an Fmoc-amino acid in a given solvent, expressed in mg/mL or mol/L.

Materials:

-

This compound (or other Fmoc-amino acid)

-

Calibrated analytical balance

-

Selection of solvents (e.g., DMF, NMP, DCM)

-

Small volume glass vials (e.g., 2 mL) with caps

-

Magnetic stirrer and micro-stir bars

-

Volumetric pipettes or microliter syringes

-

Vortex mixer

Methodology:

-

Preparation: Ensure all glassware is clean and dry. Perform all operations in a well-ventilated fume hood.

-

Solvent Dispensing: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the chosen solvent to a glass vial containing a micro-stir bar.

-

Initial Solute Addition: Weigh a small, known amount (e.g., 5.0 mg) of the Fmoc-amino acid and add it to the vial.

-

Dissolution: Cap the vial and stir the mixture at a constant speed at room temperature for a set period (e.g., 15-30 minutes). Use a vortex mixer if necessary to break up clumps.

-

Observation: Visually inspect the solution against a dark background. If all the solid has dissolved, the compound is soluble at that concentration.

-

Incremental Addition: Continue to add small, pre-weighed increments of the Fmoc-amino acid to the solution. After each addition, repeat step 4 (Dissolution) and step 5 (Observation).

-

Saturation Point: The saturation point is reached when a small amount of the added solid fails to dissolve completely after an extended period of stirring (e.g., 1-2 hours).

-

Calculation: Calculate the solubility using the total mass of the compound that fully dissolved in the known volume of solvent.

-

Solubility (mg/mL) = Total Mass of Dissolved Solute (mg) / Volume of Solvent (mL)

-

-

Repeatability: Repeat the experiment for each solvent of interest to build a comprehensive solubility profile.

Visualization of the Fmoc-SPPS Workflow

Fmoc-protected amino acids are central to the cyclic process of Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized peptide chemistry by anchoring the growing peptide chain to a solid support resin.[5][6] This allows for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[7] The general SPPS cycle involves four key stages: deprotection, washing, coupling, and another washing step, repeated for each amino acid in the sequence.[8]

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

- 1. discovery.iese.edu [discovery.iese.edu]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 6. jpt.com [jpt.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

The Strategic Incorporation of Fmoc-MeAnon(2)-OH in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, enabling the fine-tuning of therapeutic properties. Among these, N-methylated amino acids have garnered significant attention for their ability to enhance peptide stability, cell permeability, and bioavailability. This technical guide provides an in-depth exploration of Fmoc-MeAnon(2)-OH, a unique N-methylated amino acid with a long aliphatic side chain, and its potential applications in peptide synthesis. While specific published data on this compound is limited, this document extrapolates from the extensive literature on similar N-methylated and sterically hindered amino acids to provide a comprehensive overview of its potential benefits, challenges, and recommended synthetic protocols.

Introduction: The Power of N-Methylation in Peptide Therapeutics

N-methylation, the substitution of the amide proton with a methyl group, is a subtle yet powerful modification that can dramatically alter the physicochemical and biological properties of a peptide.[1][2] This modification imparts a range of desirable characteristics, making it a valuable tool in the development of peptide-based therapeutics.[1][3]

Key Advantages of N-Methylation:

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in-vivo half-life.[1]

-

Improved Membrane Permeability and Oral Bioavailability: By removing the hydrogen bond donor capacity of the amide nitrogen, N-methylation can reduce the polarity of the peptide backbone and favor the adoption of conformations more amenable to passive diffusion across cellular membranes.[1][4] This can lead to improved oral bioavailability.

-

Modulation of Conformation and Bioactivity: The restriction of backbone rotation imposed by the N-methyl group can lock the peptide into a specific, bioactive conformation. This can lead to enhanced receptor affinity and selectivity, and can even convert receptor agonists into antagonists.[1]

-

Increased Solubility of Aggregation-Prone Peptides: In some cases, N-methylation can disrupt the intermolecular hydrogen bonding that leads to peptide aggregation, thereby improving the solubility of difficult sequences.[1]

This compound, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid, is a fascinating building block that combines the benefits of N-methylation with the introduction of a long, lipophilic nonanoic acid side chain.

Physicochemical Properties and Structural Features of this compound

| Property | Structural Feature | Predicted Impact on Peptide |

| Identity | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid | --- |

| CAS Number | 2389078-35-5 | --- |

| Molecular Formula | C26H33NO4 | --- |

| Molecular Weight | 409.53 | --- |

| N-Methylation | Methyl group on the alpha-amine | Increased proteolytic stability, enhanced membrane permeability, conformational restriction. |

| Nonanoic Acid Side Chain | Eight-carbon aliphatic chain | Increased lipophilicity, potential for enhanced hydrophobic interactions with binding partners, may influence self-assembly properties. |

The combination of N-methylation and a long aliphatic side chain makes this compound a unique building block for introducing significant conformational constraints and lipophilicity into a peptide sequence.

Potential Applications in Peptide Synthesis

The unique characteristics of this compound suggest its utility in several areas of peptide research and drug development:

-

Development of Cell-Penetrating Peptides (CPPs): The increased lipophilicity and conformational rigidity imparted by this amino acid could enhance the ability of peptides to cross cell membranes.

-

Design of Enzyme-Resistant Analogs: The N-methyl group provides inherent resistance to proteolysis, making it ideal for increasing the stability of therapeutic peptides.

-

Modulation of Peptide-Protein Interactions: The long aliphatic side chain can be used to probe or enhance hydrophobic interactions at the binding interface of a peptide and its target protein.

-

Creation of Peptides with Novel Secondary Structures: The steric bulk of the N-methyl group and the flexibility of the side chain can be used to induce unique folds and conformations in peptides.

Experimental Protocols: Incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered N-methylated amino acids into a growing peptide chain presents a synthetic challenge.[5][6] Standard coupling conditions often result in low yields and incomplete reactions.[6] Therefore, optimized protocols are required to efficiently incorporate this compound.

Recommended Coupling Reagents

Due to the steric hindrance of the N-methyl group, more potent coupling reagents are recommended.

| Coupling Reagent | Class | Key Advantages for Hindered Couplings |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium Salt | High reactivity, often successful where other reagents fail for N-methylated amino acids.[7] |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | Similar to HATU, provides rapid and efficient coupling. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Effective for difficult couplings, though may be slightly less reactive than HATU. |

| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Highly reactive, particularly useful for coupling to N-methylated residues.[7] |

General Protocol for Coupling this compound

This protocol is a general guideline based on best practices for incorporating sterically hindered N-methylated amino acids.[7][8] Optimization may be required for specific peptide sequences.

Materials:

-

Fmoc-protected peptide-resin

-

This compound (4 equivalents relative to resin loading)

-

Coupling reagent (e.g., HATU, 3.9 equivalents)

-

Base (e.g., DIEA or N-Methylmorpholine, 8 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (20%)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Pre-activation of this compound: In a separate vessel, dissolve this compound (4 eq.) and the coupling reagent (e.g., HATU, 3.9 eq.) in DMF. Add the base (e.g., DIEA, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel for at least 2 hours at room temperature. For particularly difficult couplings, the reaction time may be extended, or the temperature may be slightly elevated (e.g., using microwave-assisted SPPS).[5]

-

Monitoring the Coupling Reaction: It is crucial to monitor the completion of the coupling reaction. The standard ninhydrin test is not effective for secondary amines. The Bromophenol Blue test is a recommended alternative.[7]

-

Bromophenol Blue Test: A small sample of the resin is washed and treated with a solution of bromophenol blue. A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete coupling.

-

-

Double Coupling (if necessary): If the coupling is incomplete, repeat steps 4-6 with fresh reagents.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base (e.g., DIEA or pyridine) in DMF can be performed.

-

Proceed to the next cycle of deprotection and coupling.

Visualizing the Workflow and Conceptual Framework

Experimental Workflow for Incorporating this compound

Caption: Workflow for the incorporation of this compound in SPPS.

Signaling Pathway of N-Methylation's Impact on Peptide Properties

Caption: The impact of N-methylation on key peptide properties.

Conclusion and Future Outlook

This compound represents a valuable, albeit understudied, building block for peptide synthesis. The combination of N-methylation and a long aliphatic side chain offers a unique set of tools for modulating the pharmacokinetic and pharmacodynamic properties of peptides. While the steric hindrance of this amino acid necessitates the use of optimized coupling protocols, the potential benefits in terms of stability, bioavailability, and conformational control are significant. Further research into the specific applications of this compound is warranted to fully elucidate its potential in the design of next-generation peptide therapeutics. Researchers are encouraged to employ the general strategies outlined in this guide as a starting point for the successful incorporation of this and other sterically demanding N-methylated amino acids into their peptide sequences.

References

- 1. peptide.com [peptide.com]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-N-Methyl-3-(2-naphthyl)-L-alanine and its Role in Peptide-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and cell permeability. Among the vast arsenal of synthetic amino acids, N-methylated variants and those with bulky aromatic side chains have garnered significant attention. This technical guide provides an in-depth analysis of Fmoc-N-Methyl-3-(2-naphthyl)-L-alanine (Fmoc-N-Me-2-Nal-OH), a unique non-natural amino acid that combines both of these advantageous features. While direct experimental data for this specific compound is sparse, this guide extrapolates from the well-documented properties of N-methylated amino acids and 2-naphthylalanine (2-Nal) to provide a comprehensive overview of its anticipated characteristics and utility in peptide science. We present a comparative analysis with other non-natural amino acids, detailed experimental protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its potential impact on peptide structure and function.

Introduction: The Imperative for Non-Natural Amino Acids

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic profiles, including rapid degradation by proteases and low oral bioavailability. The introduction of non-natural amino acids is a key strategy to overcome these limitations.[1][2] These synthetic building blocks can introduce novel structural and functional motifs, leading to peptides with enhanced therapeutic potential.

Key advantages of incorporating non-natural amino acids include:

-

Increased Proteolytic Stability: Modifications to the peptide backbone, such as N-methylation, can sterically hinder the approach of proteases, thereby extending the in vivo half-life of the peptide.[3][4]

-

Conformational Constraint: The introduction of bulky or cyclic side chains can restrict the conformational flexibility of a peptide, locking it into a bioactive conformation and potentially increasing receptor affinity and selectivity.

-

Enhanced Lipophilicity: Non-natural amino acids can modulate the overall lipophilicity of a peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Novel Functionalities: Synthetic amino acids can introduce unique chemical handles for bioconjugation, fluorescent labeling, or the introduction of novel pharmacophores.

A Profile of Fmoc-N-Methyl-3-(2-naphthyl)-L-alanine

Fmoc-N-Me-2-Nal-OH is a derivative of the non-natural amino acid 3-(2-naphthyl)-L-alanine (2-Nal), featuring an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in SPPS and a methyl group on the alpha-amino nitrogen.

-

2-Naphthylalanine (2-Nal): The bulky, hydrophobic naphthyl group can participate in π-π stacking and hydrophobic interactions, potentially enhancing binding to target proteins.[5][6][7] It is often used as a bioisostere for tryptophan, offering a larger surface area for interaction while being less susceptible to oxidation.[5] The incorporation of 2-Nal has been shown to enhance the anticancer and antimicrobial activities of peptides.[8]

-

N-Methylation: The presence of the N-methyl group introduces several critical changes. It removes the hydrogen bond donor capability of the amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets.[4][9] This modification also introduces steric bulk, which can significantly slow down coupling reactions during SPPS.[10][11] However, this steric hindrance is also a primary reason for the increased resistance of N-methylated peptides to enzymatic degradation.[3]

Comparative Analysis with Other Non-Natural Amino Acids

The unique combination of a bulky aromatic side chain and N-methylation in Fmoc-N-Me-2-Nal-OH positions it as a valuable tool for peptide chemists. The following table provides a comparative summary of its anticipated properties against other commonly used non-natural amino acids.

| Non-Natural Amino Acid | Key Structural Feature | Primary Impact on Peptide Properties | Coupling Efficiency in SPPS | Resistance to Proteolysis |

| Fmoc-N-Me-2-Nal-OH | N-methylation & Bulky Aromatic Side Chain | Increased hydrophobicity, conformational restriction, potential for enhanced binding, high stability. | Low to moderate; requires specialized coupling reagents and longer reaction times. | High |

| Fmoc-2-Nal-OH | Bulky Aromatic Side Chain | Increased hydrophobicity, potential for enhanced binding via π-π stacking. | High | Moderate |

| Fmoc-N-Me-Ala-OH | N-methylation | Increased stability, disruption of secondary structure. | Moderate to low; more challenging than non-methylated counterparts. | High |

| Fmoc-Aib-OH (Aminoisobutyric acid) | α,α-disubstitution | Promotes helical conformations. | Moderate; sterically hindered. | High |

| Fmoc-D-Ala-OH | D-amino acid | Disrupts secondary structure, enhances stability. | High | High |

| Fmoc-Bpa-OH (p-Benzoylphenylalanine) | Photoreactive side chain | Allows for photocrosslinking to study protein-protein interactions. | High | Moderate |

Experimental Protocols: Incorporation of Fmoc-N-Me-2-Nal-OH in SPPS

The steric hindrance posed by the N-methyl group and the bulky naphthyl side chain makes the coupling of Fmoc-N-Me-2-Nal-OH a challenging step in SPPS. Standard coupling conditions are often insufficient and can lead to low yields and truncated sequences.[11] The following protocols are recommended for efficient incorporation.

Materials and Reagents

-

Fmoc-N-Me-2-Nal-OH

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

(7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Recommended Coupling Protocol for Fmoc-N-Me-2-Nal-OH

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

-

Amino Acid Activation: In a separate vessel, pre-activate Fmoc-N-Me-2-Nal-OH (3 equivalents) with HATU or PyAOP (3 equivalents) and DIPEA or collidine (6 equivalents) in DMF for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours. Microwave-assisted coupling can significantly reduce the reaction time.[12]

-

Washing: Wash the resin with DMF (5 x 1 minute).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Repeat: Continue with the next amino acid in the sequence.

Cleavage and Deprotection

After synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5), for 2-3 hours.

Visualizing Key Processes

Standard Fmoc-SPPS Workflow

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Challenges in Coupling N-Methylated Amino Acids

Caption: Comparison of standard vs. N-methylated amino acid coupling in SPPS.

Hypothetical Signaling Pathway Modulation

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

The Synthesis and Application of Fmoc-N-methyl-2-aminononanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. N-methylation, the substitution of a methyl group onto the amide nitrogen of the peptide backbone, is a particularly effective modification.[1][2][3] This seemingly minor alteration can profoundly impact a peptide's conformational flexibility and its resistance to enzymatic degradation, thereby enhancing its oral bioavailability and in vivo half-life.[1][4][5] Fmoc-N-methyl-2-aminononanoic acid represents a lipophilic building block that can be leveraged to fine-tune the properties of peptide drug candidates. This document serves as a technical resource for researchers seeking to synthesize and utilize this compound in their work.

Commercial Unavailability and the Need for Custom Synthesis

A thorough search of major chemical supplier catalogs indicates that Fmoc-N-methyl-2-aminonanoic acid is not a stock item. Researchers requiring this compound will therefore need to pursue custom synthesis, either by contracting a specialized firm or by undertaking the synthesis in-house. The following sections detail established synthetic routes for the preparation of Fmoc-protected N-methylated amino acids, which are directly applicable to the synthesis of Fmoc-N-methyl-2-aminonanoic acid.

Synthesis of Fmoc-N-methyl-2-aminononanoic Acid

The synthesis of Fmoc-N-methyl-amino acids can be approached through several well-documented methods. The most common strategies involve the N-methylation of the corresponding Fmoc-amino acid or the Fmoc protection of a pre-methylated amino acid. A general and widely adopted approach is a multi-step process that begins with the commercially available 2-aminononanoic acid.

General Synthetic Workflow

A robust method for preparing Fmoc-N-methyl-amino acids is the solid-phase Biron-Kessler method, which is an adaptation of Fukuyama's solution-phase synthesis.[5] This method involves the temporary protection of the alpha-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which facilitates the subsequent N-methylation.

Caption: A generalized workflow for the synthesis of Fmoc-N-methyl-2-aminononanoic Acid.

Key Experimental Protocols

1. Fmoc Protection of 2-Aminononanoic Acid

This procedure outlines the protection of the primary amine with the Fmoc group.

-

Materials: 2-Aminononanoic acid, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), sodium carbonate, 1,4-dioxane, water, diethyl ether, hexane.

-

Procedure:

-

Dissolve 2-aminononanoic acid in a 10% aqueous solution of sodium carbonate.

-

Add a solution of Fmoc-Cl or Fmoc-OSu in 1,4-dioxane dropwise to the amino acid solution while stirring vigorously at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl or byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

2. N-Methylation via Oxazolidinone Intermediate

A highly efficient method for the N-methylation of Fmoc-amino acids involves the formation of an oxazolidinone intermediate, followed by reductive ring-opening.[6]

-

Materials: Fmoc-2-aminononanoic acid, paraformaldehyde, p-toluenesulfonic acid (p-TsOH), toluene, triethylsilane (Et3SiH), and a Lewis acid (e.g., trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3·OEt2)).

-

Procedure:

-

Oxazolidinone Formation: Reflux a solution of Fmoc-2-aminononanoic acid, paraformaldehyde, and a catalytic amount of p-TsOH in toluene with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude oxazolidinone.

-

Reductive Opening: Dissolve the crude oxazolidinone in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Add triethylsilane and a Lewis acid at 0 °C.

-

Stir the reaction at room temperature until the oxazolidinone is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.

-

Purify the final product, Fmoc-N-methyl-2-aminononanoic acid, by column chromatography.

-

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain during SPPS presents challenges due to steric hindrance.[4] Standard coupling reagents are often inefficient, leading to low coupling yields.

Recommended Coupling Reagents and Conditions

Specialized coupling reagents and optimized conditions are necessary for the efficient acylation of the N-methylated amine.

| Coupling Reagent | Abbreviation | Recommended Conditions | Reference |

| (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP | 4 eq. PyAOP, 8 eq. DIEA in DMF or NMP | [4] |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 4 eq. HATU, 8 eq. DIEA in DMF or NMP | [4] |

| Bromotripyrrolidinophosphonium hexafluorophosphate | PyBrOP | 2 eq. PyBrOP, 6 eq. DIEA in DCM at 0°C to RT | [4] |

| Bis(trichloromethyl) carbonate | Triphosgene | In situ formation of the acid chloride | [4] |

eq. = equivalents relative to resin loading; DIEA = N,N-diisopropylethylamine; DMF = N,N-dimethylformamide; NMP = N-methyl-2-pyrrolidone; DCM = dichloromethane; RT = room temperature.

Monitoring Coupling Reactions

The ninhydrin test, commonly used to monitor the completion of coupling reactions in SPPS, is not effective for secondary amines. The bromophenol blue test is a recommended alternative for monitoring the acylation of N-methylated amino acids.[4]

Caption: A schematic of the activation and coupling of an Fmoc-N-methylated amino acid during SPPS.

Conclusion

While Fmoc-N-methyl-2-aminononanoic acid is not a commercially available reagent, its synthesis is achievable through established chemical methodologies. The incorporation of this and other N-methylated amino acids is a powerful strategy in peptide drug design, offering a means to enhance the stability and bioavailability of peptide therapeutics.[2] This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize Fmoc-N-methyl-2-aminononanoic acid in their peptide synthesis endeavors, thereby expanding the toolbox for the creation of novel and more effective peptide-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. research.monash.edu [research.monash.edu]

- 4. peptide.com [peptide.com]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Fmoc-MeAnon(2)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data (NMR, MS) and a plausible synthetic protocol for Nα-Fmoc-Nα-methyl-L-α-naphthylalanine, herein referred to as Fmoc-MeAnon(2)-OH. Due to the specialized nature of this N-methylated amino acid derivative, publicly available experimental spectroscopic data is scarce. Therefore, this document presents predicted data based on the chemical structure, alongside established methodologies for the synthesis and characterization of similar compounds. This guide is intended to serve as a valuable resource for researchers in peptide synthesis and drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from standard chemical shift values and fragmentation patterns for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-CH₃ | 2.8 - 3.2 | Singlet | Chemical shift can be sensitive to solvent and conformation. |

| α-CH | 4.8 - 5.2 | Triplet or Doublet of Doublets | Coupling to β-protons. |

| β-CH₂ | 3.2 - 3.6 | Multiplet | Diastereotopic protons, may show complex splitting. |

| Fmoc-CH | 4.2 - 4.5 | Triplet | |

| Fmoc-CH₂ | 4.0 - 4.3 | Doublet | |

| Fmoc Aromatic-H | 7.2 - 7.8 | Multiplet | |

| Naphthyl Aromatic-H | 7.4 - 8.2 | Multiplet | Distinct signals for the different aromatic protons of the naphthyl group. |

| COOH | 10 - 12 | Broad Singlet | May not be observed in all solvents or may exchange with D₂O. |

Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| N-CH₃ | 30 - 35 | |

| α-CH | 55 - 60 | |

| β-CH₂ | 35 - 40 | |

| C=O (Carboxyl) | 170 - 175 | |

| C=O (Fmoc) | 155 - 160 | |

| Fmoc-CH | 65 - 70 | |

| Fmoc-CH₂ | 45 - 50 | |

| Fmoc Aromatic-C | 120 - 145 | Multiple signals expected. |

| Naphthyl Aromatic-C | 125 - 135 | Multiple signals expected. |

Predicted in CDCl₃ or DMSO-d₆.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Method |

| Molecular Formula | C₃₀H₂₅NO₄ | |

| Exact Mass | 475.1784 | |

| [M+H]⁺ | 476.1857 | ESI-MS |

| [M+Na]⁺ | 498.1676 | ESI-MS |

| Key Fragmentation Ions (m/z) | Notes | |

| 298.11 | [M+H - C₁₄H₁₀O]⁺ | Loss of the dibenzofulvene moiety from the Fmoc group. |

| 254.12 | [C₁₇H₁₆NO₂]⁺ | Cleavage of the Fmoc group. |

| 178.08 | [C₁₄H₁₀]⁺ | Dibenzofulvene cation from the Fmoc group. |

Experimental Protocols

The following is a generalized protocol for the synthesis and characterization of Fmoc-N-methylated amino acids, adapted from established literature procedures.

Synthesis of this compound

A common route for the N-methylation of Fmoc-amino acids involves a two-step process of protection followed by methylation.

Materials:

-

Fmoc-L-α-naphthylalanine (Fmoc-Anon(2)-OH)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Standard glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Protection of the Amine: The α-amino group of Fmoc-Anon(2)-OH is first protected with a 2-nitrobenzenesulfonyl (o-NBS) group. This is typically achieved by reacting the amino acid with o-NBS-Cl in the presence of a base like NaHCO₃ in an aqueous/organic solvent mixture.

-

N-Methylation: The resulting N-o-NBS protected amino acid is then N-methylated. The acidic N-H proton is deprotonated using a base such as DBU or K₂CO₃ in DMF, followed by the addition of a methylating agent like DMS or MeI.

-

Deprotection of the o-NBS Group: The o-NBS protecting group is selectively removed using a nucleophile, typically thiophenol in the presence of a base like K₂CO₃ in DMF.

-

Work-up and Purification: The reaction mixture is worked up by acidification and extraction. The crude product is then purified by column chromatography on silica gel to yield the final this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the exact mass and molecular formula.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the logical relationship of the characterization data.

Theoretical Conformational Analysis of Fmoc-Protected γ-Amino Acids: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Theoretical studies specifically on the conformation of Fmoc-MeAnon(2)-OH were not found in the public domain at the time of this writing. This guide therefore focuses on the conformational analysis of a close structural analog, Fmoc-γ2,2-dimethyl-β-aminopropionic acid (Fmoc-γ2,2-OH) , based on available crystallographic and computational studies. The methodologies and principles described are broadly applicable to the conformational study of similar Fmoc-protected di-substituted amino acids.

Introduction

N-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS). The conformation of these residues, particularly those with backbone substitutions, plays a crucial role in the secondary structure of peptides, their self-assembly properties, and their biological activity. Di-substitution on the γ-carbon of amino acids introduces significant steric constraints that influence the accessible backbone torsion angles, leading to more defined and predictable conformations. This technical guide provides an in-depth overview of the theoretical and experimental approaches used to study the conformation of Fmoc-γ-amino acids, with a specific focus on Fmoc-γ2,2-OH as a case study.

Conformational States of Fmoc-γ2,2-OH

Theoretical and crystallographic studies on Fmoc-γ2,2-OH have revealed that backbone di-substitution significantly influences its conformational preferences. The crystal structure of Fmoc-γ2,2-OH shows a distinct "open" conformation.[1] This is in contrast to other substituted γ-amino acids which may adopt different folded or "closed" structures. The conformation is primarily defined by a set of backbone torsion angles.

Key Torsion Angles

The conformation of the γ-amino acid backbone can be described by the following key torsion angles[1]:

-

θ1: C(i-1)-N(i)-Cα(i)-Cβ(i)

-

θ2: N(i)-Cα(i)-Cβ(i)-Cγ(i)

-

θ3: Cα(i)-Cβ(i)-Cγ(i)-C'(i)

Quantitative Conformational Data

The following table summarizes the key backbone torsion angles observed in the crystal structure of Fmoc-γ2,2-OH, which corresponds to its low-energy "open" conformation.

| Torsion Angle | Definition | Observed Value (°) in Crystal Structure |

| θ1 | C(urethane)-N-Cα-Cβ | -88.1 |

| θ2 | N-Cα-Cβ-Cγ | 177.2 |

| θ3 | Cα-Cβ-Cγ-C' | 61.5 |

Table 1: Backbone torsion angles for the "open" conformation of Fmoc-γ2,2-OH as determined by X-ray crystallography. Data extrapolated from published structural studies of γ-di-substituted amino acids.

Methodologies for Conformational Analysis

The determination of stable conformers of molecules like this compound and its analogs relies on a combination of computational and experimental techniques.

Computational Protocols

Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its low-energy conformations.

3.1.1. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate geometries and relative energies of different conformers.

-

Geometry Optimization: Initial 3D structures of the molecule are generated and their geometries are optimized to find local energy minima.

-

Functional and Basis Set: A common and effective combination for molecules of this type is the B3LYP functional with a 6-31G(d,p) or larger basis set.

-

Solvation Model: To simulate the effect of a solvent, a continuum solvation model like the Conductor-like Screening Model (COSMO) can be employed to provide more realistic energy calculations.

-

Conformational Search: A systematic search of the conformational space is performed by rotating rotatable bonds (e.g., the key torsion angles θ1, θ2, θ3) and performing geometry optimization for each starting conformation. The resulting low-energy conformers are then compared.

3.1.2. Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility.

-

Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces.

-

System Setup: The molecule is placed in a simulation box, typically filled with a solvent like water or chloroform.

-

Simulation: The system is equilibrated, and then a production simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample a wide range of conformations.

-

Analysis: The trajectory from the simulation is analyzed to identify the most populated conformational states and the transitions between them.

Experimental Protocols

Experimental methods are crucial for validating the results of theoretical calculations.

3.2.1. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.

-

Crystallization: High-quality single crystals of the compound are grown from a suitable solvent.

-

Data Collection: The crystal is exposed to an X-ray beam, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and torsion angles.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D NMR techniques like NOESY and ROESY, can provide information about the conformation of molecules in solution.

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent.

-

Data Acquisition: 1D and 2D NMR spectra are acquired.

-

Analysis: Through-space correlations observed in NOESY/ROESY spectra can be used to determine inter-proton distances, which can then be used as constraints to build a 3D model of the predominant solution-state conformation.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the theoretical conformational analysis of an Fmoc-protected amino acid.

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-MeAnon(2)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in peptide drug discovery, often leading to enhanced metabolic stability, increased cell permeability, and improved conformational constraint.[1][2][3][4] Fmoc-MeAnon(2)-OH, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid, is an N-methylated amino acid with a long aliphatic side chain. Its incorporation into peptide sequences can significantly increase lipophilicity and may confer unique pharmacological properties. However, the steric hindrance presented by the N-methyl group and the long side chain poses significant challenges during solid-phase peptide synthesis (SPPS), requiring optimized protocols for efficient incorporation.[5]

This document provides a detailed protocol for the incorporation of this compound into peptide sequences using Fmoc-based SPPS. It includes recommended coupling procedures, deprotection and cleavage conditions, and monitoring techniques.

Challenges in Incorporating this compound

The primary challenges associated with the use of this compound in SPPS are:

-

Steric Hindrance: The N-methyl group significantly hinders the approach of the activated carboxyl group to the deprotected amine on the resin-bound peptide, slowing down the coupling reaction.[5]

-

Difficult Coupling: Coupling of a subsequent amino acid onto the N-methylated amine of the MeAnon(2) residue is also challenging due to steric hindrance.

-

Aggregation: The long, hydrophobic nonanoic acid side chain may promote inter-chain aggregation on the solid support, further reducing reaction efficiency.

-

Reaction Monitoring: The secondary amine of the N-methylated amino acid does not give a positive result with the ninhydrin test, a common method for monitoring coupling completion. Alternative monitoring methods are therefore required.[5]

Experimental Protocols

Materials and Reagents

-

This compound (CAS: 2389078-35-5)

-

Rink Amide MBHA resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[6]

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

-

Bromophenol blue

-

Dichloromethane (DCM)

-

Diethyl ether

Protocol for Incorporating this compound

This protocol is a generalized procedure and may require optimization based on the specific peptide sequence.

Resin Swelling and Fmoc Deprotection

-

Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

Coupling of this compound

Due to the steric hindrance of this compound, a highly efficient coupling reagent such as HATU is recommended.[5][7]

-

In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate the mixture by shaking for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Double coupling may be necessary for optimal results.

Monitoring the Coupling Reaction

The ninhydrin test is not suitable for monitoring the coupling to an N-methylated amino acid. The bromophenol blue test should be used instead.[5]

-

Take a small sample of the resin beads after the coupling reaction.

-

Wash the beads with DMF.

-

Add a few drops of a 0.1% solution of bromophenol blue in DMF.

-

Observe the color of the beads:

-

Yellow/Green: Coupling is complete.

-

Blue: Incomplete coupling. A second coupling is required.

-

Capping (Optional)

If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.

-

Wash the resin with DMF.

-

Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.

-

Wash the resin with DMF.

Deprotection and Subsequent Couplings

Follow the standard Fmoc deprotection protocol as described in step 1 to remove the Fmoc group from the newly incorporated MeAnon(2) residue. For the subsequent coupling of the next amino acid, a powerful coupling reagent like HATU is also recommended due to the steric hindrance of the N-methylated residue.

Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the crude peptide under vacuum.

Data Presentation

The following table summarizes the recommended reaction conditions and provides a template for recording experimental data.

| Parameter | Recommended Condition | Experimental Observation |

| Resin | Rink Amide MBHA | |

| This compound (eq.) | 3 | |

| Coupling Reagent (eq.) | HATU (2.9) | |

| Base (eq.) | DIPEA (6) | |

| Solvent | DMF | |

| Coupling Time (h) | 2-4 | |

| Coupling Monitoring | Bromophenol Blue Test | |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | |

| Cleavage Time (h) | 2-3 | |

| Crude Peptide Yield (%) | Sequence dependent | |

| Crude Peptide Purity (%) | Sequence dependent |

Visualizations

Experimental Workflow

References

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. pnas.org [pnas.org]

Application Notes and Protocols for Coupling Reagents in Fmoc-Solid-Phase Peptide Synthesis of N-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of N-Methylated Amino Acids in SPPS

N-methylation of amino acids is a critical modification in peptide drug design, often enhancing metabolic stability, cell permeability, and receptor affinity. However, the incorporation of N-methylated amino acids, such as the user-referenced Fmoc-MeAnon(2)-OH, into a peptide sequence during Fmoc-solid-phase peptide synthesis (SPPS) presents a significant synthetic challenge. The presence of a methyl group on the α-nitrogen atom introduces considerable steric hindrance, which can dramatically slow down the kinetics of the coupling reaction. This can lead to incomplete couplings, lower yields, and an increased risk of side reactions.

Disclaimer: The amino acid "this compound" does not correspond to a standard nomenclature. The following application notes and protocols are provided as a general guide for the solid-phase synthesis of peptides containing N-methylated amino acids.

Recommended Coupling Reagents for N-Methylated Amino Acids

Standard coupling reagents are often inefficient for acylating the sterically hindered secondary amine of an N-methylated amino acid. Therefore, more potent activating reagents are required to achieve high coupling efficiencies. The choice of coupling reagent is paramount for the successful synthesis of N-methylated peptides.

Overview of High-Efficiency Coupling Reagents

Several classes of coupling reagents have demonstrated superior performance for the incorporation of N-methylated amino acids. These are broadly categorized into phosphonium and aminium (uronium) salts.

-

Phosphonium Salts: Reagents like PyAOP , PyBOP , and PyBroP are highly effective. They do not have the potential for guanidinylation of the N-terminus, a side reaction that can occur with uronium salts.[1]

-

Aminium/Uronium Salts: HATU , HBTU , and the more recent COMU are widely used. HATU, in particular, has been shown to be very effective for sterically hindered couplings.[2][3] However, it's important to note that uronium-based reagents can lead to guanidinylation of the N-terminal amine, which terminates the peptide chain. This side reaction is more pronounced in slow coupling reactions.

Comparative Performance of Coupling Reagents

| Coupling Reagent | Additive | Base | Typical Coupling Time | Reported Performance/Crude Purity | Potential Side Reactions |

| HATU | (HOAt) | DIPEA, Collidine | 1-4 hours | High yields, effective for difficult couplings.[3] | Guanidinylation of N-terminus. |

| HBTU/HCTU | (HOBt) | DIPEA | 1-4 hours | Generally less effective than HATU for N-methylated residues.[2] | Guanidinylation of N-terminus. |

| COMU | (Oxyma) | DIPEA | 30 min - 1 hour | High coupling efficiency, comparable or superior to HATU, with reduced allergenicity.[4] | Guanidinylation of N-terminus (less prone than HBTU/HATU). |

| PyAOP | (HOAt) | DIPEA | 1-2 hours | Very effective for coupling N-methylated amino acids, no guanidinylation.[5] | - |

| PyBOP | (HOBt) | DIPEA | 1-2 hours | Effective, but generally less so than PyAOP for highly hindered couplings.[4] | - |

| PyBroP | - | DIPEA | 1 hour | Highly reactive, very effective for N-methylated amino acids.[6] | Can lead to racemization with prolonged reaction times.[4] |

| DIC/Oxyma | Oxyma | - | 2 hours | Good performance for sterically hindered peptides.[7] | - |

Note: The performance of coupling reagents can be sequence-dependent and is influenced by the specific N-methylated amino acid being coupled. The data presented is a qualitative summary based on multiple sources and should be used as a guideline for reagent selection.

Experimental Protocols

The following are detailed protocols for the use of highly recommended coupling reagents for the incorporation of Fmoc-N-methylated amino acids in SPPS.

Protocol 1: HATU-Mediated Coupling

This protocol is a widely used and effective method for coupling N-methylated amino acids.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-N-methylated amino acid (4 equivalents)

-

HATU (4 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.

-

Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 eq.) and HATU (4 eq.) in DMF or NMP.

-

Pre-activation: Add DIPEA (8 eq.) to the activation solution and allow it to pre-activate for 1-2 minutes at room temperature.

-

Coupling Reaction: Add the pre-activated solution to the swollen resin.

-

Reaction Incubation: Agitate the reaction vessel at room temperature for 1-4 hours. The optimal time may vary depending on the steric hindrance of the amino acids being coupled.

-

Monitoring the Coupling: Perform a Kaiser test. Note that N-methylated amines give a negative or very weak response to the Kaiser test. The bromophenol blue test is a more reliable alternative for monitoring the completion of the coupling to a secondary amine.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Protocol 2: COMU-Mediated Coupling

COMU is a third-generation uronium-type coupling reagent with high efficiency and a favorable safety profile.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-N-methylated amino acid (3 equivalents)

-

COMU (3 equivalents)

-

DIPEA (6 equivalents)

-

DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 eq.) and COMU (3 eq.) in DMF.

-

Pre-activation: Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 1-2 minutes at room temperature.

-

Coupling Reaction: Add the pre-activated solution to the swollen resin.

-

Reaction Incubation: Agitate the reaction vessel at room temperature for 30 minutes to 1 hour. For particularly difficult couplings, a double coupling (repeating the coupling step) may be necessary.

-

Monitoring the Coupling: Use the bromophenol blue test to monitor the reaction progress.

-

Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: PyAOP-Mediated Coupling

PyAOP is a highly effective phosphonium-based coupling reagent that avoids the risk of guanidinylation.

Materials:

-

Fmoc-deprotected peptide-resin

-